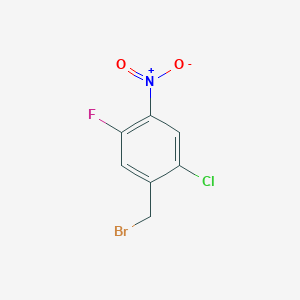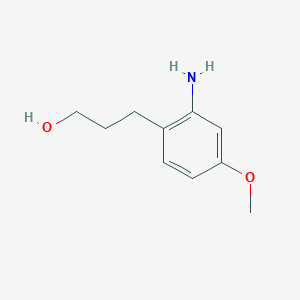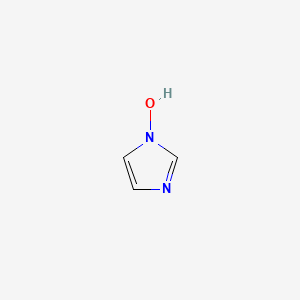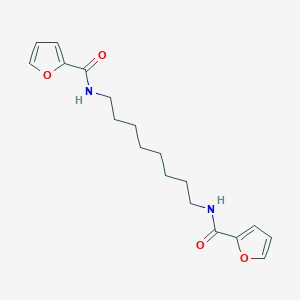
1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and an amino group, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar in structure but lacks the pyrimidine ring and amino group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy and methoxy group instead of the amino and pyrimidine groups.
Uniqueness
1-(4-((2-Amino-6-methylpyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
131554-47-7 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
1-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H14N4O/c1-8-7-12(17-13(14)15-8)16-11-5-3-10(4-6-11)9(2)18/h3-7H,1-2H3,(H3,14,15,16,17) |
Clé InChI |
CGPBTCUMEHNONE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE](/img/structure/B8770527.png)
![Ethyl 5-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate](/img/structure/B8770531.png)






![methyl 3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8770571.png)

![2-Chlorobenzo[d]oxazole-4-carbonitrile](/img/structure/B8770611.png)

